molecular formula C11H18O2 B14570101 1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol CAS No. 61414-55-9

1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol

Cat. No.: B14570101
CAS No.: 61414-55-9
M. Wt: 182.26 g/mol
InChI Key: WMVFSCGRGFARDK-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol is an organic compound characterized by a cycloheptene ring with multiple methyl groups and hydroxyl functionalities. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or nucleophiles are used under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted cycloheptenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol is unique due to its combination of hydroxyl and methylidene groups, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61414-55-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1,5,5-trimethyl-7-methylidenecyclohept-2-ene-1,4-diol

InChI

InChI=1S/C11H18O2/c1-8-7-10(2,3)9(12)5-6-11(8,4)13/h5-6,9,12-13H,1,7H2,2-4H3

InChI Key

WMVFSCGRGFARDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C(C=CC1O)(C)O)C

Origin of Product

United States

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